Moricizine sulfoxide

説明

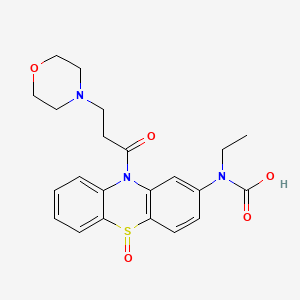

Moricizine is an antiarrhythmic used to treat arrhythmias . It is a small molecule that was primarily used for ventricular rhythm disturbances . The chemical formula of Moricizine is C22H25N3O4S . It is also known by other names such as Ethmozin and Etmozin .

Molecular Structure Analysis

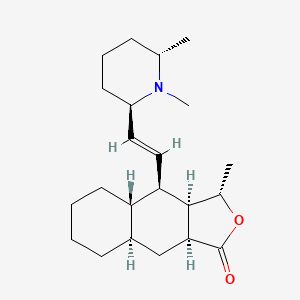

The molecular formula of Moricizine is C22H25N3O4S . It has a weight average of 427.517 and a monoisotopic mass of 427.156576993 . The structure of Moricizine Sulfoxide contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .Physical And Chemical Properties Analysis

Moricizine is a phenothiazine derivative with a low pK (6.4) compared to other phenothiazines . It is well absorbed, with absorption complete within 2 to 3 hours . Significant first-pass metabolism results in an absolute bioavailability of approximately 38% .科学的研究の応用

1. Pharmacokinetics and Hepatic Disease

- Study Focus: The pharmacokinetics of moricizine and its metabolites, including moricizine sulfoxide, in patients with chronic liver disease (cirrhosis) compared to healthy subjects.

- Key Findings: Hepatic cirrhosis significantly alters the disposition of moricizine and its metabolites. The study showed increased Cmax and t1/2, reduced plasma clearance for moricizine in hepatic disease patients, and altered elimination of moricizine metabolites, including moricizine sulfoxide, suggesting a need for dose adjustments in arrhythmia patients with hepatic disease (Pieniaszek et al., 1994).

2. Cardiac Electrophysiological Effects

- Study Focus: Investigating the electrophysiological effects of moricizine on cardiac Purkinje fibers and its impact on various cardiac conduction and refractoriness parameters.

- Key Findings: Moricizine affects cardiac conduction, particularly in the atrium, atrioventricular node, His-Purkinje system, and ventricular myocardium. It demonstrates minimal effects on atrial and ventricular refractoriness, highlighting its specific impact on cardiac electrophysiology (Bigger, 1990).

3. Sulfoxidation Metabolites in Biological Fluids

- Study Focus: Identification and characterization of sulfoxidation metabolites of moricizine, including moricizine sulfoxide, in rat and human biological fluids.

- Key Findings: The study provides insights into the isolation of moricizine sulfoxide and its sulphone counterpart from biological fluids, contributing to understanding the drug’s metabolic pathway and its potential clinical implications (Yang & Chan, 1995).

4. Moricizine's Role in Treating Cardiac Arrhythmias

- Study Focus: The efficacy and risks associated with moricizine, particularly in the context of ventricular arrhythmias.

- Key Findings: Moricizine demonstrates effectiveness in certain cardiac arrhythmias, but its application needs careful consideration due to potential risks like proarrhythmia, especially in patients with serious ventricular arrhythmias (Damle et al., 1992).

作用機序

Safety and Hazards

Moricizine may cause dizziness . It is advised not to drive, operate machinery, or do anything else that could be dangerous until you know how you react to Moricizine . Using Moricizine alone, with certain other medicines, or with alcohol may lessen your ability to drive or perform other potentially dangerous tasks .

特性

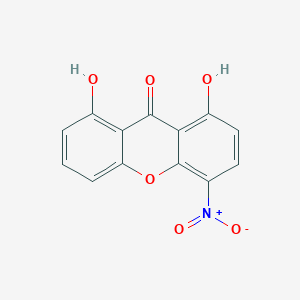

IUPAC Name |

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHQGRIRKDPLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977742 | |

| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62152-17-4 | |

| Record name | Moricizine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)

![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)

![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)